1-(4,6-Dichloropyrimidin-5-YL)ethanone
Overview
Description
1-(4,6-Dichloropyrimidin-5-YL)ethanone is a chemical compound with the molecular formula C6H4Cl2N2O . It is characterized by the presence of a pyrimidine ring substituted with chlorine atoms at positions 4 and 6, and an ethanone group at position 5.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4,6-Dichloropyrimidin-5-YL)ethanone can be synthesized through several methods. One common approach involves the reaction of 4,6-dihydroxy-pyrimidine with sulfur oxychloride in the presence of boric acid and ethylene dichloride. The reaction mixture is heated to reflux, and the product is isolated by distillation and vacuum drying .
Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques is common to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions: 1-(4,6-Dichloropyrimidin-5-YL)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The ethanone group can be reduced to an alcohol or oxidized to a carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide or thiourea are commonly used.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as 4,6-diaminopyrimidine or 4,6-dithiopyrimidine can be formed.
Oxidation Products: Formation of 4,6-dichloropyrimidine-5-carboxylic acid.
Reduction Products: Formation of 1-(4,6-dichloropyrimidin-5-yl)ethanol.
Scientific Research Applications
1-(4,6-Dichloropyrimidin-5-YL)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an inhibitor of specific enzymes or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1-(4,6-Dichloropyrimidin-5-YL)ethanone involves its interaction with specific molecular targets. For example, it can act as an inhibitor of enzymes involved in nucleotide synthesis, thereby affecting cellular processes. The compound’s chlorine atoms and ethanone group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
1-(4,6-Dichloropyrimidin-5-YL)ethanone can be compared with other similar compounds, such as:
4,6-Dichloropyrimidine: Lacks the ethanone group, making it less reactive in certain chemical reactions.
1-(2,4-Dichloropyrimidin-5-yl)ethanone: Similar structure but with chlorine atoms at different positions, leading to different reactivity and applications.
(4,6-Dichloro-5-pyrimidinyl)acetaldehyde: Contains an aldehyde group instead of an ethanone group, affecting its chemical behavior and applications
Properties
IUPAC Name |
1-(4,6-dichloropyrimidin-5-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O/c1-3(11)4-5(7)9-2-10-6(4)8/h2H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMOPGZSOKQKCHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=CN=C1Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60025-06-1 | |
Record name | 1-(4,6-Dichloro-5-pyrimidinyl)ethanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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